molecular formula C4H7NO4 B2919434 (2R)-4-amino-2-hydroxy-4-oxobutanoic acid CAS No. 82310-91-6

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid

Cat. No.: B2919434
CAS No.: 82310-91-6
M. Wt: 133.103
InChI Key: RTTYFXMXRFYCHM-UWTATZPHSA-N
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Description

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various biochemical processes

Mechanism of Action

Target of Action

The primary target of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound acts by antagonizing the NMDA receptors, leading to disinhibition of afferents to glutamatergic principal neurons and an increase in extracellular glutamate levels . This compound also reduces rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning . The reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .

Pharmacokinetics

As a peptide, this compound has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . It undergoes extensive proteolytic cleavage, resulting in a short plasma half-life .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the hydrolysis of nitriles to form carboxylic acids . Industrial production often utilizes these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxy acids, oxo acids, and substituted amino acids.

Scientific Research Applications

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-diaminohexanoic acid: Another chiral amino acid with similar structural features.

    (2R)-2-amino-3-hydroxypropanoic acid: Shares the hydroxyl and amino functional groups.

Uniqueness

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid is unique due to its specific chiral configuration and its role in metabolic pathways. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTYFXMXRFYCHM-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033690
Record name (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82310-91-6
Record name (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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